

The Pivotal Role of Pyridinyl-Piperidines in Modern Drug Design: A Comparative Analysis

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Compound of Interest

Compound Name: *Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate*

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For researchers, scientists, and drug development professionals, the pyridinyl-piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of pyridinyl-piperidine derivatives, highlighting their performance against various biological targets, supported by experimental data and detailed methodologies.

The unique combination of the aromatic pyridine ring and the saturated piperidine ring imparts favorable physicochemical properties to molecules, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets. This has led to the development of numerous pyridinyl-piperidine-based drugs and clinical candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.

Comparative Performance of Pyridinyl-Piperidine Derivatives

The versatility of the pyridinyl-piperidine scaffold is evident in its ability to be tailored to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The following tables summarize the structure-activity relationships (SAR) and quantitative performance of various pyridinyl-piperidine derivatives against their respective targets.

GPCR Antagonists

Pyridinyl-piperidine derivatives have been extensively explored as antagonists for various GPCRs, playing a crucial role in modulating signaling pathways involved in inflammation, neurotransmission, and other physiological processes.

Compound ID	Target	Binding Affinity (Ki, nM)	Functional Activity (IC50, nM)	Key Structural Features	Reference
1	Histamine H3 Receptor	7.70	Antagonist	Piperidine core crucial for high affinity over piperazine.	[1]
2	CXCR3	-	0.2	2'(S)-ethylpiperazine e substitution on the piperidine ring.	[2]
3	P2Y14 Receptor	-	40.8	4-pyridyl ring substitution on the piperidine.	[3]

Kinase Inhibitors

The pyridinyl-piperidine scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors, a critical class of drugs in cancer therapy.

Compound ID	Target Kinase	Inhibitory Potency (IC50, nM)	Key Structural Features	Reference
4	c-Jun N-terminal Kinase (JNK)	Potent (specific value not provided)	4-(Pyrazol-3-yl)-pyridine core.	[4]
5	DYRK1B/1A	Potent (specific value not provided)	Pyrido[2,3-d]pyrimidine core.	[5]
6	PIM-1	20.4	Pyrazolyl nicotinonitrile scaffold.	[6]
7	CDK9	Potent (specific value not provided)	Pyrazolo[1,5-a]pyrimidine nucleus.	[7]

Enzyme Inhibitors

Beyond GPCRs and kinases, pyridinyl-piperidines have been successfully designed to inhibit a variety of enzymes implicated in different diseases.

Compound ID	Target Enzyme	Inhibitory Potency (IC ₅₀ , nM)	Key Structural Features	Reference
8	Cholesterol 24-Hydroxylase (CH24H)	8.1	Piperidin-1-yl group on the pyridine ring.	[8]
9	Urease	2240	Pyridine-based piperazine hybrid.	[9]
10	Farnesyltransferase	3.7	3-pyridylmethyl group at the N-1 position of piperidine.	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridinyl-piperidine derivatives.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a compound to a specific receptor.

- **Membrane Preparation:** Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[10]
- **Assay Setup:** In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.[10]
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[10]

- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.[11]

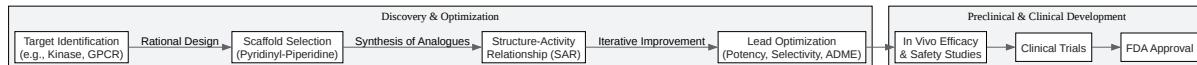
In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

- Assay Setup: The kinase, a specific substrate (a molecule that the kinase phosphorylates), and varying concentrations of the test compound are combined in a reaction buffer in a 96-well plate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), the phosphate donor.[12]
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
 - Radiometric Assay: Using radiolabeled ATP ([γ -32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[13][14]
 - Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[12]
- Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.[12]

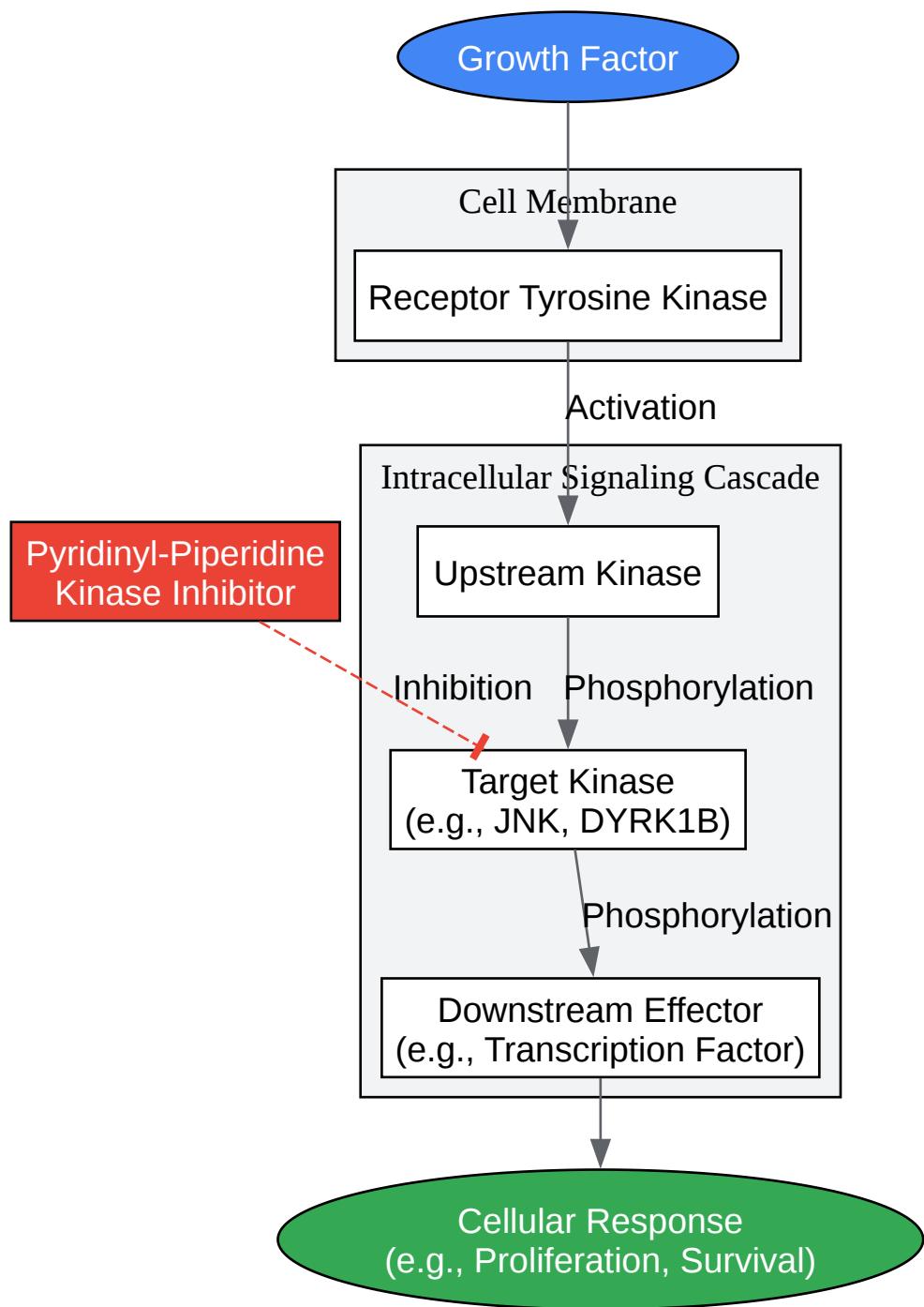
Visualizing the Drug Design Workflow and Signaling Pathways

Understanding the logical flow of drug design and the biological pathways targeted by these compounds is crucial for researchers.



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Caption: A logical workflow for the design and development of pyridinyl-piperidine-based drugs.



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Caption: A simplified signaling pathway illustrating the mechanism of action of pyridinyl-piperidine kinase inhibitors.

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